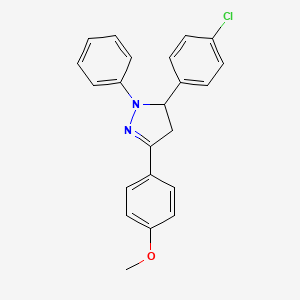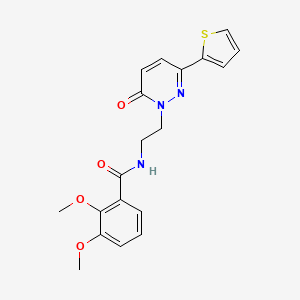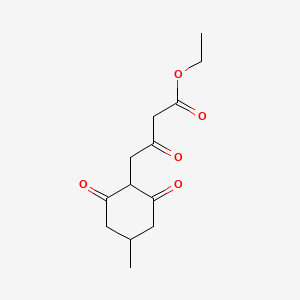
Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of cyclohexane . It’s likely to have a complex structure due to the presence of multiple functional groups such as ester and ketone .
Molecular Structure Analysis
The compound likely contains a cyclohexane ring, which is a six-membered ring structure. It also appears to have an ester group (-COO-) and a ketone group (C=O) based on the name .Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions. Ester compounds are often polar and may have a pleasant smell. The presence of a cyclohexane ring could make the compound relatively non-polar, affecting its solubility properties .科学的研究の応用
Versatile Precursor for Trifluoromethyl Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate, serves as a highly versatile intermediate for synthesizing a diverse array of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers can produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, demonstrating the compound's adaptability in synthesizing complex heterocyclic structures either directly or with minimal additional steps (Honey et al., 2012).
Pathway to Electron-deficient Dienes Ethyl 4-aryl-2,4-dioxobutanoates, via a stereoselective intramolecular Wittig reaction with a vinyltriphenylphosphonium salt, lead to the formation of cyclobutene derivatives. These derivatives, upon undergoing electrocyclic ring-opening reactions, produce highly electron-deficient 1,3-dienes. This process highlights the compound's role in synthesizing structurally unique dienes, contributing to advancements in organic synthesis and materials science (Yavari & Samzadeh‐Kermani, 1998).
Antimicrobial and Antioxidant Properties The derivative Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, demonstrates significant antimicrobial and antioxidant activities. Its molecular structure, confirmed by X-ray diffraction, plays a crucial role in its biological efficacy, showcasing the compound's potential in pharmaceutical applications (Kumar et al., 2016).
Biosynthesis of Ethylene from Methionine In a study on the biosynthesis of ethylene from methionine, 4-methylthio-2-oxobutanoate was identified as a putative intermediate. This finding underscores the compound's significance in biological processes, particularly in the production of ethylene, a critical plant hormone affecting growth and fruit ripening (Billington et al., 1979).
Enzymatic Production of Chiral Intermediates Research on the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems using microbial aldehyde reductase illustrates the compound's utility in producing chiral intermediates. This enzymatic process facilitates the production of ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess, essential for synthesizing chiral drugs (Shimizu et al., 1990).
特性
IUPAC Name |
ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-18-13(17)7-9(14)6-10-11(15)4-8(2)5-12(10)16/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOUKYSEIUHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1C(=O)CC(CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)

![2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2945131.png)
![methyl 2-[(1R)-1-[(2-aminopyridin-3-yl)oxy]ethyl]-4-fluorobenzoate](/img/structure/B2945132.png)
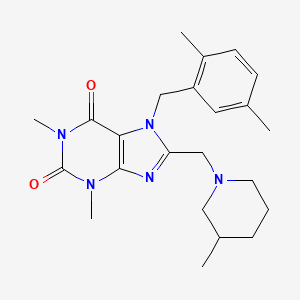
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2945141.png)
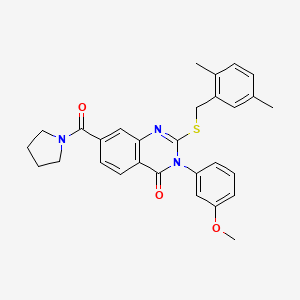
![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2945145.png)
![1-[(4-Isopropylphenyl)sulfonyl]piperazine](/img/structure/B2945146.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945147.png)

![[2-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B2945149.png)
